ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Description
Ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Its structure includes a nitro-substituted pyrazole moiety at position 2 and a methyl group at position 9, with an ethyl carboxylate ester at position 6.
Properties
CAS No. |
1005678-41-0 |
|---|---|
Molecular Formula |
C15H13N7O4S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 12-methyl-4-[(3-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C15H13N7O4S/c1-3-26-15(23)12-8(2)11-13-17-9(18-21(13)7-16-14(11)27-12)6-20-5-4-10(19-20)22(24)25/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
FGILXHDAIYUGGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CN4C=CC(=N4)[N+](=O)[O-])C |
Origin of Product |
United States |
Biological Activity
Ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (CAS Number: 1005678-41-0) is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 387.4 g/mol. The structure incorporates multiple heterocycles that are known for their diverse pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1005678-41-0 |
| Molecular Formula | C15H13N7O4S |
| Molecular Weight | 387.4 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole and pyrazole moieties. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . this compound is hypothesized to exhibit similar properties due to its structural characteristics.
Case Studies
- In Vitro Studies : A study conducted on triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range .
- Mechanistic Insights : Research indicates that these compounds may inhibit key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Compounds with similar structures have been reported to exhibit activity against a range of pathogens.
Findings
- Bacterial Inhibition : A study showed that pyrazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . Ethyl 9-methyl derivative may share this property given its structural similarities.
- Fungal Activity : Triazole-containing compounds are often effective against fungal pathogens due to their ability to inhibit ergosterol synthesis .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor . Enzyme inhibition studies have shown that triazole derivatives can act as effective inhibitors of various enzymes including carbonic anhydrase and cholinesterase.
Key Findings
- Carbonic Anhydrase Inhibition : Compounds in this class have been identified as potent inhibitors of carbonic anhydrase, which is crucial for regulating pH and fluid balance in biological systems .
- Cholinesterase Inhibition : The inhibition of cholinesterase by similar compounds suggests potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole framework exhibit potent antimicrobial properties. Ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has been evaluated for its effectiveness against various bacterial strains:
- Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Showed effectiveness against Escherichia coli and Pseudomonas aeruginosa.
In vitro studies have demonstrated that compounds with similar structures can be up to 16 times more effective than traditional antibiotics like ampicillin against resistant strains .
Antifungal Properties
The compound's antifungal activity has also been explored. Research has shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The mechanism often involves disruption of ergosterol synthesis in fungal cell membranes, making these compounds valuable in treating fungal infections .
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds with a similar scaffold have been shown to inhibit the growth of cancer cell lines by targeting specific kinases involved in tumor progression. This compound could potentially inhibit pathways critical for cancer cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted by Yang and Bao synthesized several triazole derivatives and evaluated their antimicrobial activities. Among these, compounds structurally related to this compound demonstrated promising results against phytopathogenic bacteria like Xanthomonas oryzae with an EC50 value significantly lower than existing treatments. This indicates the potential for development into agricultural antifungal agents as well as clinical antibiotics .
Case Study 2: Anticancer Activity
Another investigation assessed the impact of triazole-containing compounds on cancer cells. A derivative similar to this compound was found to inhibit c-Met kinase activity with an IC50 value of 0.24 nM. This suggests that such compounds may serve as effective therapeutic agents in targeting specific cancer pathways and could be further explored in clinical settings for cancer treatment .
Comparison with Similar Compounds
Implications of Structural Variations
Q & A
Q. What synthetic methodologies are employed to construct the thieno-triazolo-pyrimidine core of this compound?
The thieno-triazolo-pyrimidine scaffold is typically synthesized via cyclization reactions involving azide intermediates. For example, Pokhodylo et al. (2009) utilized ethyl 2-azido-3-thiophenecarboxylates, which undergo thermal or catalytic cyclization to form triazole rings fused with pyrimidine systems. Key steps include:
- Step 1 : Condensation of azides with nitriles or amines to form triazole intermediates.
- Step 2 : Ring closure under acidic or thermal conditions to generate the bicyclic system .
- Characterization : Melting points (e.g., 115–190°C in ), IR (e.g., 3240–2975 cm⁻¹ for N–H and C=O stretches), and NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) are critical for verifying structural integrity .
Q. How can spectroscopic data resolve ambiguities in the substitution pattern of the pyrazole moiety?
- ¹H NMR : Protons on the pyrazole ring (e.g., 3-nitro substituents) exhibit distinct splitting patterns. For example, a singlet at δ 8.2–8.5 ppm may indicate a nitro group at the 3-position due to deshielding effects .
- ¹³C NMR : Carbons adjacent to nitro groups show downfield shifts (e.g., δ 140–150 ppm). Computational tools (e.g., DFT-based chemical shift prediction) can validate assignments .
- IR : The nitro group’s asymmetric stretching appears at 1520–1560 cm⁻¹, while symmetric stretching occurs at 1340–1380 cm⁻¹ .
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing the 3-nitro-pyrazole substituent without side reactions?
- Electrophilic Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Monitor via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) .
- Protection-Deprotection : Protect reactive sites (e.g., thiophene sulfur) with acetyl groups before nitration, then deprotect with NaOH/MeOH .
- Computational Guidance : Apply ICReDD’s reaction path search methods using quantum chemical calculations to predict intermediates and transition states, reducing trial-and-error experimentation .
Q. How can contradictions in biological activity data for structurally similar analogs be resolved?
- Case Study : In , Compound 5 (58.03% C, 24.36% N) showed higher bioactivity than Compound 7 (57.75% C, 23.72% N), despite similar frameworks.
- Resolution Strategies :
- Steric Effects : Molecular docking simulations can assess whether bulky substituents (e.g., 4-methoxy-phenyl in Compound 7) hinder target binding .
- Electronic Effects : Hammett σ constants quantify electron-withdrawing/donating effects of substituents on reactivity .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., substituent polarity, steric bulk) influencing activity .
Q. What computational tools predict the compound’s reactivity in novel catalytic systems (e.g., asymmetric hydrogenation)?
- Reaction Modeling : Density Functional Theory (DFT) calculates activation energies for key steps (e.g., nitro group reduction or triazole ring formation).
- Transition-State Analysis : Software like Gaussian or ORCA identifies steric/electronic barriers in chiral environments .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C or Ru-BINAP complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
